

Comparative Cross-Reactivity Analysis of Bumped Kinase Inhibitors Against Apicomplexan Parasite Kinases

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Compound of Interest		
Compound Name:	CpCDPK1/TgCDPK1-IN-3	
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This guide provides a comparative analysis of the cross-reactivity of bumped kinase inhibitors (BKIs) against a panel of parasite kinases. The primary focus is on inhibitors targeting Calcium-Dependent Protein Kinases (CDPKs), which are crucial for parasite motility, invasion, and egress. The selectivity of these inhibitors is largely attributed to the presence of a small gatekeeper residue (typically glycine) in the ATP-binding pocket of many parasite kinases, a feature absent in most human kinases.[1] This structural difference allows for the design of "bumped" inhibitors with bulky substituents that are sterically hindered from binding to host kinases, thus providing a therapeutic window.

Quantitative Inhibitor Cross-Reactivity Data

The following table summarizes the in vitro inhibitory activities of several bumped kinase inhibitors against various apicomplexan parasites and purified kinases. It is important to note that the presented values are a compilation from multiple studies, and direct comparison should be made with caution due to potential variations in experimental conditions.



Inhibitor	Target Organism/Kina se	Assay Type	IC50/EC50 (nM)	Reference
BKI-1294	Toxoplasma gondii (RH strain)	Whole-parasite growth	20	
Toxoplasma gondii (ME49 strain)	Whole-parasite growth	Not specified		
Neospora caninum (Nc-Liv strain)	Whole-parasite growth	360		
Neospora caninum (Nc- Spain7 strain)	Whole-parasite growth	Not specified		
Plasmodium falciparum (PfCDPK4)	Enzymatic	10	[2]	
Human PRKCN	Enzymatic	130	[2]	
BKI-1517	Cryptosporidium parvum	Whole-parasite growth	~50	[3]
BKI-1708	Toxoplasma gondii (β-gal strain)	Whole-parasite growth	120	[4]
Neospora caninum (β-gal strain)	Whole-parasite growth	480	[4]	
BKI-1748	Toxoplasma gondii	Whole-parasite growth	43	[5]
Neospora caninum	Whole-parasite growth	165	[5]	



BKI-1	Plasmodium falciparum (PfCDPK4)	Enzymatic	4.1	[6]
Plasmodium falciparum (PfCDPK1)	Enzymatic	136	[6]	

Experimental Protocols Recombinant Kinase Inhibition Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified parasite kinase.

Materials:

- Recombinant parasite kinase (e.g., TgCDPK1, PfCDPK4)
- Biotinylated peptide substrate (e.g., Syntide-2)
- ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, 1 mM DTT)
- Test inhibitor (serially diluted)
- HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
- 384-well low-volume microplates
- HTRF-compatible plate reader

Procedure:



- Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
- In a 384-well plate, add the kinase and the biotinylated peptide substrate to each well.
- Add the serially diluted inhibitor to the wells. Include control wells with DMSO (vehicle) for 0% inhibition and wells without kinase for 100% inhibition.
- Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing for substrate phosphorylation.
- Stop the reaction by adding the HTRF detection reagents diluted in a detection buffer containing EDTA.
- Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated biotinylated substrate.
- Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
- Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.





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Caption: Workflow for determining inhibitor IC50 using a TR-FRET based kinase assay.

Whole-Parasite Growth Inhibition Assay

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of an inhibitor against the intracellular growth of parasites like Toxoplasma gondii or Cryptosporidium parvum.

Materials:

- Host cells (e.g., human foreskin fibroblasts HFF, or HCT-8 cells)
- · Complete culture medium
- Parasites (e.g., T. gondii tachyzoites or C. parvum oocysts)
- Test inhibitor (serially diluted)
- 96-well black, clear-bottom microplates
- Reagents for quantifying parasite growth (e.g., a reporter parasite line expressing luciferase or β-galactosidase, or reagents for qPCR)
- Luminometer, spectrophotometer, or qPCR instrument

Procedure:

- Seed host cells into a 96-well plate and grow to confluence.
- Prepare serial dilutions of the test inhibitor in the culture medium.
- Remove the culture medium from the host cells and add the medium containing the serially diluted inhibitor. Include DMSO as a vehicle control.
- Infect the host cells with a defined number of parasites per well.

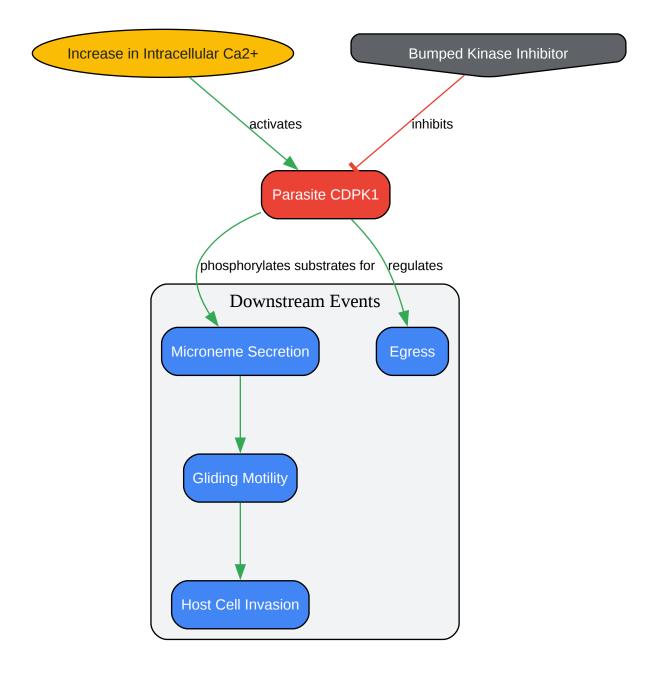


- Incubate the plates for a period that allows for several rounds of parasite replication (e.g., 48-72 hours).
- Quantify parasite growth. The method will depend on the reporter system used:
 - Luciferase: Lyse the cells and add luciferase substrate, then measure luminescence.
 - \circ β -galactosidase: Lyse the cells and add a colorimetric or fluorometric β -galactosidase substrate, then measure absorbance or fluorescence.
 - qPCR: Extract DNA from the wells and quantify parasite-specific DNA using quantitative PCR.
- Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration.
- Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Mechanism of Action

Bumped kinase inhibitors primarily target the calcium signaling pathway in apicomplexan parasites, which is essential for regulating key events in their lytic cycle. CDPKs act as crucial sensors of intracellular calcium fluctuations, triggering downstream phosphorylation cascades that control microneme secretion, gliding motility, host cell invasion, and egress.





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Caption: Simplified signaling pathway showing the role of CDPK1 and its inhibition by BKIs.

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